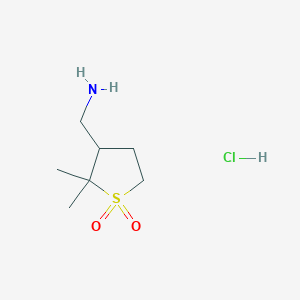

3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyltetrahydrothiophene and formaldehyde.

Aminomethylation: The key step involves the aminomethylation of 2,2-dimethyltetrahydrothiophene using formaldehyde and ammonia or a primary amine under acidic conditions. This reaction introduces the aminomethyl group at the desired position.

Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the 1,1-dioxide group back to the corresponding sulfide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.

Applications De Recherche Scientifique

3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.

Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: It is utilized as an intermediate in the synthesis of various fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of 3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The 1,1-dioxide moiety may participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

- 2,2-Dimethyltetrahydrothiophene derivatives

- Thiophene-based sulfoxides and sulfones

Uniqueness

3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride stands out due to its specific substitution pattern and the presence of both aminomethyl and 1,1-dioxide groups. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, also known by its CAS number 1909287-47-3, is characterized by a tetrahydrothiophene core structure with an aminomethyl group and a sulfone moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : C₅H₁₁NO₂S

- Molecular Weight : 149.21 g/mol

- CAS Number : 1909287-47-3

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

| CAS Number | 1909287-47-3 |

Research indicates that compounds similar to this compound may exhibit various biological activities through mechanisms such as enzyme inhibition and interaction with cellular pathways. The structural features of this compound suggest potential interactions with biological targets involved in metabolic processes.

Antimicrobial Activity

Studies have shown that derivatives of thiophene compounds can possess antimicrobial properties. For instance, compounds with similar structures have been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth. The specific activity of this compound against bacteria like Staphylococcus aureus and Escherichia coli remains to be thoroughly investigated.

Case Studies

-

Case Study on Antimalarial Activity :

A related compound was evaluated for its antimalarial properties against Plasmodium falciparum. The study revealed that structural modifications significantly influence the biological activity, indicating that the presence of the aminomethyl group could enhance or reduce efficacy depending on the overall molecular architecture . -

Toxicological Assessment :

Toxicity studies have indicated that compounds similar to this hydrochloride form can cause irritation upon contact and are harmful if ingested. Safety data sheets highlight the need for careful handling due to potential acute toxicity .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Potential efficacy against certain bacteria |

| Antimalarial | Structure-dependent activity observed |

| Toxicity | Harmful if swallowed; causes skin irritation |

Research Findings

Recent research has focused on the stability and reactivity of thiophene derivatives in various solvents. For example, studies have shown that some compounds undergo decomposition in DMSO, affecting their biological activity and leading to the isolation of reactive intermediates . This highlights the importance of solvent choice in biological assays.

Propriétés

IUPAC Name |

(2,2-dimethyl-1,1-dioxothiolan-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2)6(5-8)3-4-11(7,9)10;/h6H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBFLTVZFGVTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCS1(=O)=O)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.